2,2',2''-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole)
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Overview
Description
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) is a complex organic compound characterized by its unique structure, which includes a pyrimidine core connected to three benzimidazole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) typically involves the reaction of pyrimidine derivatives with benzimidazole precursors. One common method includes the trimerization of 2-cyanopyrimidine at elevated temperatures, such as 160°C . Another approach involves the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide . These reactions are often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole units are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to participate in electron transfer reactions makes it useful in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: Similar in structure but with a triazine core instead of a pyrimidine core.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another related compound with a triazine core and pyridyl substituents.
Uniqueness
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) is unique due to its combination of a pyrimidine core with benzimidazole units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
650606-86-3 |
---|---|
Molecular Formula |
C43H28N8 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
2-[2,6-bis(1-phenylbenzimidazol-2-yl)pyrimidin-4-yl]-1-phenylbenzimidazole |
InChI |
InChI=1S/C43H28N8/c1-4-16-29(17-5-1)49-37-25-13-10-22-32(37)46-41(49)35-28-36(42-47-33-23-11-14-26-38(33)50(42)30-18-6-2-7-19-30)45-40(44-35)43-48-34-24-12-15-27-39(34)51(43)31-20-8-3-9-21-31/h1-28H |
InChI Key |
ADIOQHPKIGUZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=NC(=N4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1 |
Origin of Product |
United States |
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